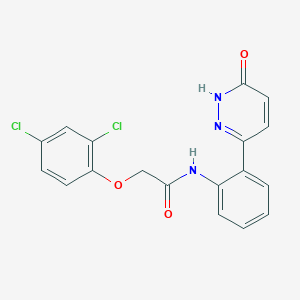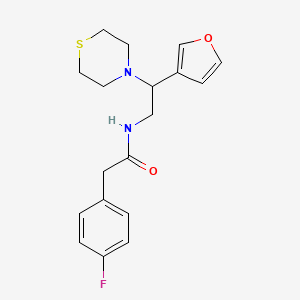
3,4-dimethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzenesulfonamide, also known as DMEM, is a sulfonamide compound that has gained attention in scientific research due to its potential therapeutic applications. DMEM is a white crystalline powder that is soluble in dimethyl sulfoxide, ethanol, and methanol.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
- Research on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups indicates its potential for photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photodynamic therapy mechanisms, particularly in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Applications
- Novel N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido)benzenesulfonamides showed significant antimycobacterial activity, particularly against Mycobacterium tuberculosis. Their structural features suggest potential utility in developing second-line antituberculosis drugs (Ghorab, El-Gaby, Soliman, Alsaid, Abdel-Aziz, & Elaasser, 2017).
Enzyme Inhibition for Disease Treatment
- Sulfonamides incorporating 1,3,5-triazine motifs demonstrated enzyme inhibitory properties, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibition. These properties are relevant for treating diseases such as Alzheimer's, Parkinson's, and pigmentation disorders (Lolak, Boğa, Tuneğ, Karakoc, Akocak, & Supuran, 2020).
Anticancer Activity
- Novel benzenesulfonamide derivatives have been evaluated for anticancer activities, showing potential as therapeutic agents. For instance, certain derivatives bearing the 1,3,5-triazine moiety have been investigated for their carbonic anhydrase inhibitory activity, which is significant in cancer treatment strategies (Lolak, Akocak, Bua, Sanku, & Supuran, 2019).
Wirkmechanismus
Target of Action
The primary targets of the compound are currently unknown. The compound is structurally similar to 3,4-dimethoxyphenethylamine , a phenethylamine class compound, which is an analogue of the major human neurotransmitter dopamine . Therefore, it may interact with similar targets as dopamine or other phenethylamines.
Mode of Action
Based on its structural similarity to 3,4-dimethoxyphenethylamine , it may interact with its targets in a similar manner. Phenethylamines typically exert their effects by binding to and activating receptors in the nervous system .
Biochemical Pathways
Phenethylamines like 3,4-dimethoxyphenethylamine are known to affect various neurotransmitter systems, including the dopaminergic, serotonergic, and adrenergic systems . This compound may therefore have similar effects.
Pharmacokinetics
Result of Action
Phenethylamines like 3,4-dimethoxyphenethylamine are known to have psychoactive effects, suggesting that this compound may also have effects on mood, cognition, or behavior .
Action Environment
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O6S/c1-26-17-6-4-5-16(13-17)19(23-9-11-29-12-10-23)15-22-30(24,25)18-7-8-20(27-2)21(14-18)28-3/h4-8,13-14,19,22H,9-12,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGUPFGBRDZYCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC(=CC=C2)OC)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

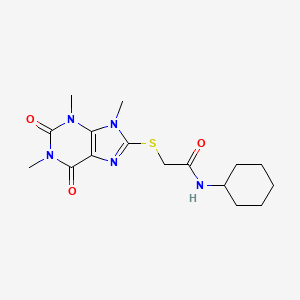
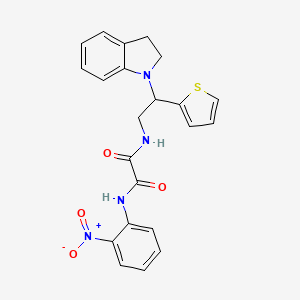
![3-Amino-N-[3-(dimethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2843919.png)
![3-[4-(Morpholine-4-carbonyl)-1-phenylpyrazol-3-yl]chromen-2-one](/img/structure/B2843920.png)
![7-[1-(2,4-Difluorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2843921.png)
![2-(4-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2843923.png)
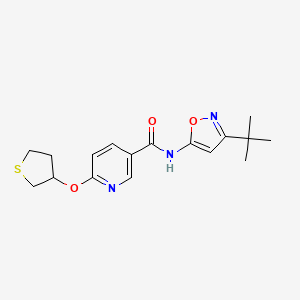
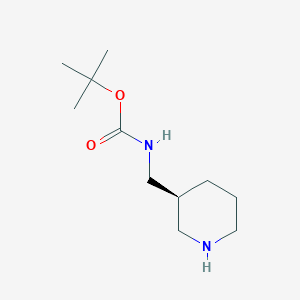
![cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/no-structure.png)
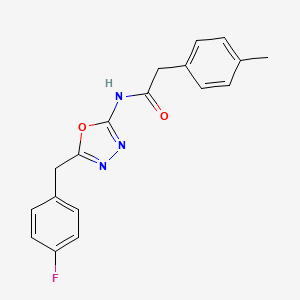
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2843932.png)
